mPEG12-Br

Monodisperse PEG PROTAC linker Drug delivery

Polydisperse PEG-bromides introduce chain-length variability, confounding SAR and reducing reproducibility in PROTAC degradation assays. mPEG12-Br solves this with absolute monodispersity (PDI=1.0) and a defined chain length (≈4.5 nm). - Critical for PROTAC ternary complex optimization when E3 ligase-POI distance >3 nm - LogP = -0.8 for balanced hydrophilicity; precise ATRP macroinitiator for block copolymers - Available from BenchChem with verified monodispersity by HPLC-MS

Molecular Formula C25H51BrO12
Molecular Weight 623.6 g/mol
CAS No. 1620461-89-3
Cat. No. B3107698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemPEG12-Br
CAS1620461-89-3
Molecular FormulaC25H51BrO12
Molecular Weight623.6 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr
InChIInChI=1S/C25H51BrO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-25H2,1H3
InChIKeyPRKRQHNXAMEUPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

mPEG12-Br Technical Overview


mPEG12-Br (CAS 1620461-89-3) is a monodisperse, single-molecular-weight polyethylene glycol (PEG) derivative containing a methoxy-terminated PEG12 chain and a terminal bromide leaving group . With a molecular formula of C25H51BrO12 and a molecular weight of 623.57 g/mol, this compound belongs to the class of heterobifunctional PEG linkers . Its key attributes include a precisely defined PEG chain length (12 ethylene glycol units), a highly reactive bromo group for nucleophilic substitution, and a hydrophilic spacer that enhances aqueous solubility . These properties underpin its primary utility as a PROTAC (PROteolysis TArgeting Chimera) linker, as a macroinitiator for controlled radical polymerizations (e.g., ATRP), and as a bioconjugation reagent for PEGylating proteins, peptides, and small molecules .

Monodisperse PEG12 linker for reproducible bioconjugation
Defined geometry for PROTAC linker studies
ATRP macroinitiator for precision polymer synthesis

Why Generic PEG Substitution Fails for mPEG12-Br


Generic substitution of mPEG12-Br with other PEG-bromide linkers is precluded by three critical, quantifiable differentiators. First, mPEG12-Br is **monodisperse**, with a polydispersity index (PDI) of 1.0, meaning each molecule contains exactly 12 ethylene glycol units, whereas polydisperse PEGs (e.g., mPEG-OH with broad MW distributions) introduce uncontrolled variability in pharmacokinetic and degradation assays . Second, the **PEG12 chain length** is a specific tuner of linker flexibility and reach, and studies demonstrate that PROTAC degradation efficiency is highly sensitive to PEG linker length, with even single-unit changes altering ternary complex formation and DC50 values [1]. Third, the **bromide leaving group** provides a reactivity profile distinct from other halogens (e.g., mPEG-Cl or mPEG-I), influencing conjugation yields and purification complexity . These factors render mPEG12-Br a non-interchangeable building block in applications requiring precise molecular architecture and reproducible performance.

Polydisperse PEG introduces chain-length distribution that may compromise SAR reproducibility.

Shorter or longer mPEG analogs may shift linker geometry and hydrophilicity, altering conjugate performance.

Non-monodisperse macroinitiators yield block copolymers with variable block lengths and less predictable assembly.

mPEG12-Br Differentiation Guide


Monodispersity vs. Polydisperse PEG for Reproducible SAR

mPEG12-Br is characterized by absolute monodispersity, with a polydispersity index (PDI) of 1.0, signifying that all molecules in the sample have an identical molecular weight of 623.57 g/mol . In contrast, generic 'mPEG-Br' products or polydisperse PEG linkers (e.g., those with average Mn values but broad distributions) exhibit PDIs typically >1.05, leading to batch-to-batch variability in conjugation efficiency and pharmacokinetic profiles . This absolute uniformity is critical for generating reproducible PROTAC libraries and for meeting regulatory expectations in drug development, where precise control over molecular weight and linker length is paramount.

Monodispersity
Class-level
PDI = 1.0 vs > 1.05 (polydisperse)
Supports reproducible SAR for PROTAC & bioconjugation studies
Confirmed by GPC/MALDI-TOF; characteristic of defined synthesis
Monodisperse PEG PROTAC linker Drug delivery

Hydrophilicity Tuning by PEG Chain Length

The bromide group in mPEG12-Br is a superior leaving group for nucleophilic substitution (SN2) reactions compared to chloride, enabling higher conjugation efficiencies under milder conditions . While mPEG-Cl requires harsher conditions (e.g., elevated temperatures, stronger bases) for efficient displacement, mPEG-Br reacts readily with amines, thiols, and alkoxides at room temperature or slightly elevated temperatures . In purification, mPEG-Br yields fewer byproducts and is easier to process than mPEG-I, which often retains colored iodine residues that necessitate additional decolorization steps . This reactivity balance positions mPEG12-Br as an optimal choice for both research-scale and scaled-up bioconjugation.

Lipophilicity (LogP)
Head-to-head
mPEG12-Br: -0.8; mPEG4-Br: 1.08; mPEG11-Br: -0.6
Quantifiable hydrophilicity intermediate for linker selection
Predicted values (XLogP3); context for solubility tuning
Nucleophilic substitution Bioconjugation PEGylation

Extended Linker Reach Over Shorter PEGs

In PROTAC design, linker length is a critical determinant of degradation efficiency. A study on Retro-2-based PROTACs revealed that degradation of GSPT1 depends on the length of the flexible PEG chain linker, with varying lengths producing distinct degradation profiles [1]. While PEG4, PEG6, and PEG8 are considered 'gold standard' short linkers for specific targets, they often impose a rigid span that can be suboptimal for larger protein-protein interfaces [2]. mPEG12-Br, with its extended 12-unit chain (~4-5 nm extended length), provides greater conformational flexibility, allowing the PROTAC to sample a wider range of ternary complex geometries and potentially enhancing degradation of challenging targets that require a longer reach . This makes mPEG12-Br a strategic alternative when shorter PEG linkers fail to induce efficient ubiquitination.

Linker Length
Class-level
≈4.5 nm vs ≈1.5 nm (PEG4), ≈3.0 nm (PEG8)
Enables exploration of expanded linker geometry for ternary complexes
Theoretical fully extended length; target-specific validation required
PROTAC Linker optimization Protein degradation

ATRP Initiator for Precision Polymer Architectures

mPEG12-Br is described as a short-chain PEG derivative that is readily soluble in both water and organic solvents (e.g., DCM, DMF, THF), with a molecular weight of 623.57 g/mol . This balanced amphiphilicity contrasts with longer PEG chains, such as mPEG24-Br (MW ~1100), which exhibit increased aqueous solubility and hydrophilicity but reduced solubility in organic media, potentially limiting their utility in certain organic-phase conjugation or polymerization reactions [1]. The shorter PEG12 chain also provides lower viscosity and better handling characteristics as a liquid, facilitating precise dispensing and formulation . This property profile makes mPEG12-Br particularly suitable for applications requiring both aqueous compatibility and organic solvent processability, such as the synthesis of amphiphilic block copolymers and surface modification of hydrophobic nanomaterials.

ATRP Initiation
Class-level
Monodisperse macroinitiator (PDI 1.0) vs polydisperse (PDI >1.05)
Enables synthesis of uniform block copolymers with predictable assembly
Standard ATRP conditions (e.g., CuBr/PMDETA); morphology control context
Amphiphilicity Solubility Nanoparticle formulation

mPEG12-Br Validated Applications


PROTAC Synthesis with Extended Linker Reach

mPEG12-Br is ideally suited for constructing PROTAC libraries where linker length is systematically varied to optimize degradation efficiency. Its monodisperse PEG12 chain provides a defined, flexible spacer that can bridge E3 ligase and target protein binding sites more effectively than shorter PEG4-PEG8 linkers for certain targets, as evidenced by studies demonstrating length-dependent degradation of GSPT1 [1]. The bromide group facilitates efficient conjugation to amine- or thiol-functionalized ligands under mild conditions .

Monodisperse Block Copolymer Synthesis via ATRP

mPEG12-Br serves as an effective macroinitiator for Atom Transfer Radical Polymerization (ATRP), enabling the controlled synthesis of well-defined amphiphilic block copolymers such as PEG-b-PS and PEG-b-PMMA [1]. Its balanced solubility in both aqueous and organic media ensures efficient initiation and homogeneous polymerization, while its monodispersity yields block copolymers with narrow molecular weight distributions, critical for reproducible self-assembly into micelles and nanoparticles for drug delivery .

Bioconjugation for Improved Pharmacokinetics

The combination of a monodisperse PEG12 chain and a reactive bromide terminus makes mPEG12-Br a precision tool for site-specific PEGylation of proteins, peptides, and oligonucleotides. Unlike polydisperse PEG reagents that produce heterogeneous conjugates, mPEG12-Br yields homogeneous PEGylated products with exactly 12 ethylene glycol units, enabling accurate determination of structure-activity relationships and pharmacokinetic parameters [1]. The bromide group reacts selectively with nucleophilic residues (e.g., cysteine thiols) under mild conditions, minimizing protein denaturation .

Well-Defined Hydrogels and Nanomaterials

mPEG12-Br is used to functionalize the surface of nanoparticles (e.g., silica, gold, quantum dots) and biomaterials, imparting a hydrophilic, stealth coating that reduces nonspecific protein adsorption and prolongs circulation half-life [1]. The short PEG12 chain provides a dense, compact coating that minimizes the hydrodynamic size increase while still providing effective steric stabilization, a critical advantage over longer PEG chains that can lead to undesirable increases in particle size .

Application
Selection Property
Validation Focus
PROTAC linker studies
Monodisperse linker geometry
Ternary complex formation efficiency
Block copolymer synthesis (ATRP)
Uniform initiation & block length
Nanostructure self-assembly reproducibility
Bioconjugation PK tuning
Defined hydrophilicity intermediate
Aqueous solubility & membrane interaction balance
Hydrogel & nanomaterial grafting
Consistent PEG grafting density
Anti-fouling & swelling properties

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